

# Application Notes and Protocols for In Vivo Efficacy Studies of Ridaura (Auranofin)

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## Compound of Interest

Compound Name: *Ridaura*

Cat. No.: *B10761444*

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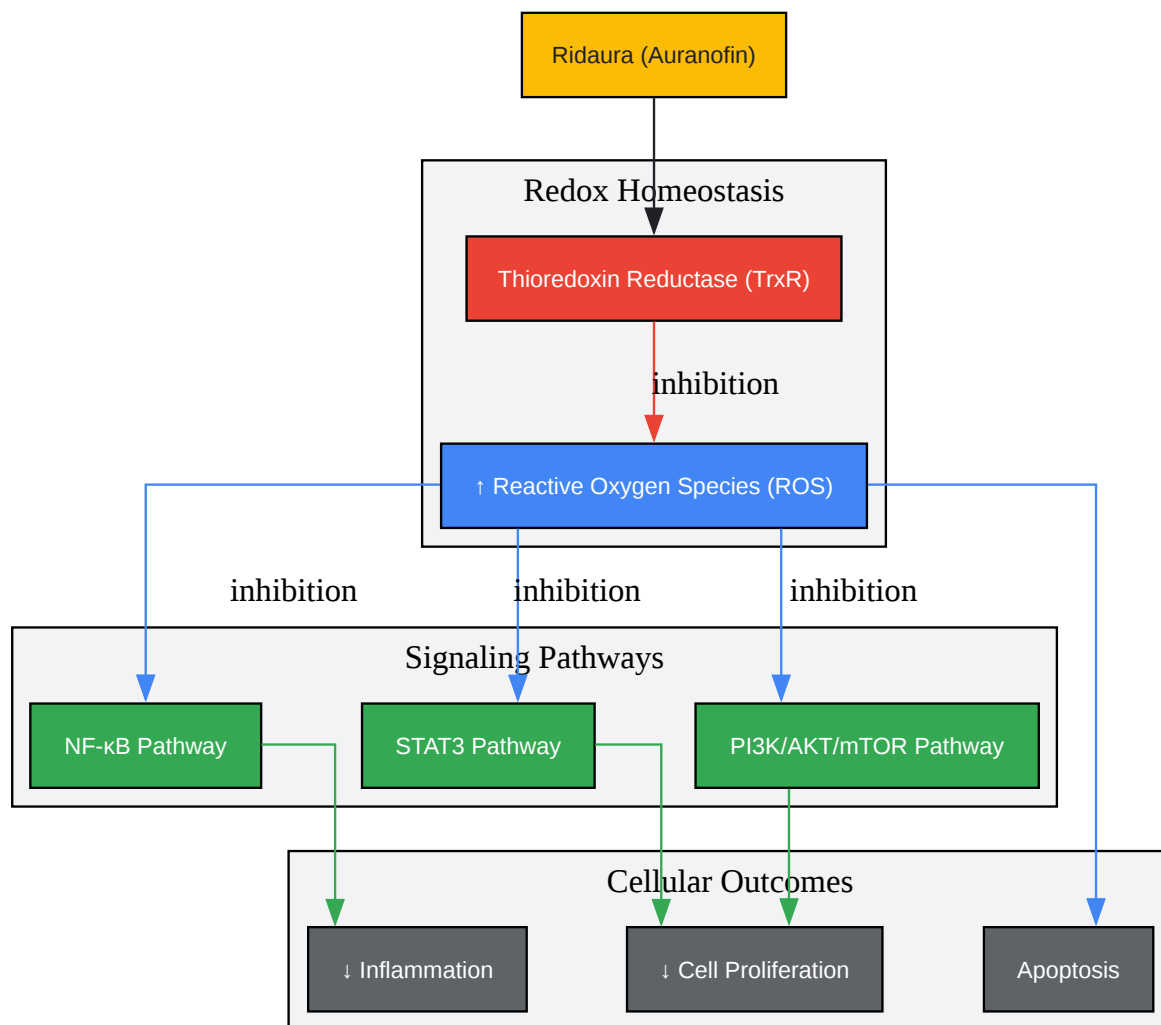
These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for the investigational drug **Ridaura** (auranofin). The protocols outlined below are intended to serve as a foundation for preclinical research in oncology and autoimmune disease, and should be adapted to specific research questions and institutional guidelines.

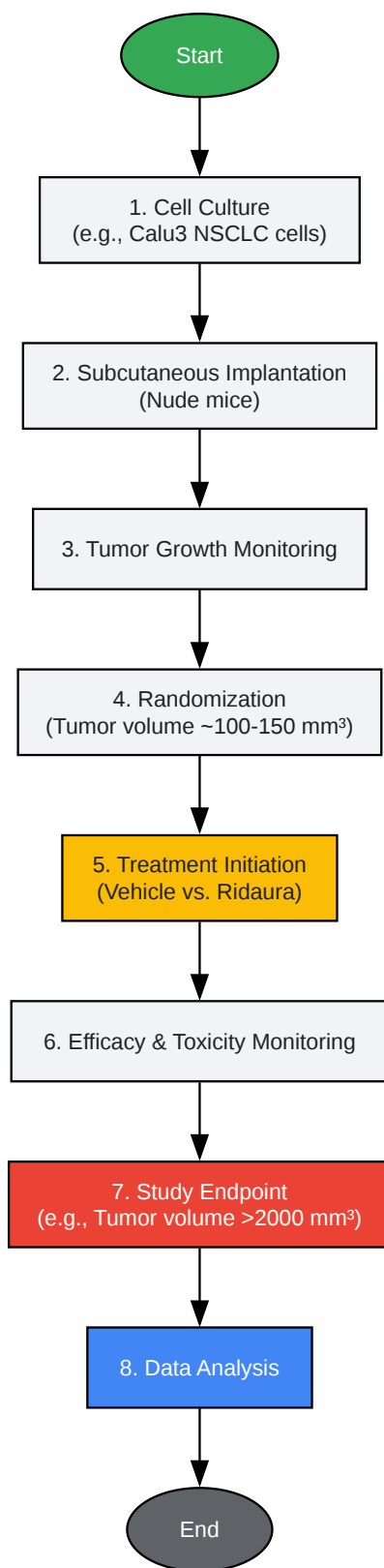
## Introduction to Ridaura (Auranofin)

**Ridaura**, with the active ingredient auranofin, is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.<sup>[1]</sup> Its mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.<sup>[2][3]</sup> This inhibition leads to increased oxidative stress within cells, which can trigger apoptosis and modulate various signaling pathways.<sup>[2][3]</sup> Emerging research has highlighted its potential as an anticancer agent due to its ability to disrupt redox signaling and impair glycolytic metabolism.<sup>[4]</sup> Auranofin has been shown to modulate several key signaling pathways implicated in cancer and inflammation, including the NF- $\kappa$ B, STAT3, and PI3K/AKT/mTOR pathways.

## Key Signaling Pathways Modulated by Ridaura

Understanding the molecular mechanisms of **Ridaura** is crucial for designing relevant in vivo studies and selecting appropriate pharmacodynamic endpoints.





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